molecular formula C27H49N5O8 B1228541 Tabilautide CAS No. 78088-46-7

Tabilautide

Cat. No.: B1228541
CAS No.: 78088-46-7
M. Wt: 571.7 g/mol
InChI Key: TUNXCNXMSJZNPO-XSDIEEQYSA-N
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Description

Tabilautide is a synthetic immunomodulatory compound classified under the broader category of peptide-based therapeutic agents. While its exact mechanism of action remains partially elucidated, this compound has been identified in pharmacological databases and regulatory listings as a candidate for immune-related therapeutic applications .

Properties

CAS No.

78088-46-7

Molecular Formula

C27H49N5O8

Molecular Weight

571.7 g/mol

IUPAC Name

(2S,6S)-6,7-diamino-2-[[(4R)-4-carboxy-4-[[(2S)-2-(dodecanoylamino)propanoyl]amino]butanoyl]amino]-7-oxoheptanoic acid

InChI

InChI=1S/C27H49N5O8/c1-3-4-5-6-7-8-9-10-11-15-22(33)30-18(2)25(36)32-21(27(39)40)16-17-23(34)31-20(26(37)38)14-12-13-19(28)24(29)35/h18-21H,3-17,28H2,1-2H3,(H2,29,35)(H,30,33)(H,31,34)(H,32,36)(H,37,38)(H,39,40)/t18-,19-,20-,21+/m0/s1

InChI Key

TUNXCNXMSJZNPO-XSDIEEQYSA-N

SMILES

CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)N)N)C(=O)O)C(=O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@@H](C(=O)N)N)C(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)N)N)C(=O)O)C(=O)O

Other CAS No.

78088-46-7

Synonyms

LAGGDP
lauroyl-Ala-gamma-Glu-LL-A2pmNH2
N(2)-(N(N-lauroyl-alanyl)-gamma-glutamyl)-2,6-diaminopimelamic acid
RP 56.142
RP 56142
RP-56142
trimexautide

Origin of Product

United States

Preparation Methods

  • Unfortunately, specific synthetic routes and reaction conditions for Tabilautide are not widely documented in the literature.
  • Industrial production methods remain undisclosed.
  • Chemical Reactions Analysis

    • Tabilautide’s reactivity and chemical transformations have not been extensively explored.
    • Without detailed information, we cannot provide specific types of reactions, common reagents, or major products formed.
  • Scientific Research Applications

    • Despite its discontinuation as a cancer drug candidate, Tabilautide may have other applications.
    • Research areas could include immunology, infectious diseases, or other biological contexts.
    • further investigation is needed to uncover its full potential.
  • Mechanism of Action

    • Unfortunately, the precise mechanism by which Tabilautide exerts its effects remains elusive.
    • Molecular targets and pathways involved have not been well-characterized.
  • Comparison with Similar Compounds

    Selection of Similar Compounds

    Based on pharmacological classifications and naming conventions, two compounds closely related to tabilautide are:

    Pimelautide : Shares the "-lautide" suffix, suggesting structural homology (e.g., peptide backbone modifications).

    Romurtide: Another immunomodulator with overlapping therapeutic applications .

    Comparative Analysis

    The table below summarizes key characteristics of this compound, pimelautide, and romurtide. Data limitations are noted due to incomplete disclosure in available sources.

    Parameter This compound Pimelautide Romurtide
    Therapeutic Class Immunomodulator Immunomodulator Immunomodulator
    Structural Features Peptide-based; exact sequence not disclosed Likely peptide-based with pimelic acid linkage Lipopeptide structure with muramyl dipeptide analog
    Mechanism of Action Presumed cytokine modulation or TLR agonism Immune cell activation via TLR2/4 pathways Stimulates hematopoietic stem cells; enhances leukocyte production
    Indications Investigational (autoimmune/inflammatory) Adjuvant therapy in oncology (preclinical) Neutropenia treatment (approved in some regions)
    Clinical Status Preclinical/early-phase trials Limited clinical data Marketed in Japan for radiation-induced cytopenia
    Key References WHO/EDM/QSM (2004) WHO/EDM/QSM (2004) Japanese Pharmacopeia

    Footnotes:

    • Structural homology inferred from naming conventions and class categorization.
    • Mechanism details for this compound are hypothetical, based on broader immunomodulator behavior .
    • Romurtide’s approval status is region-specific, highlighting regulatory variability .

    Functional and Developmental Differences

    • Target Specificity : Romurtide has a well-defined role in hematopoiesis, whereas this compound and pimelautide remain exploratory, with mechanisms likely diverging in receptor affinity or signaling pathways.
    • Clinical Utility : Romurtide’s established use contrasts with this compound’s investigational status, underscoring differences in developmental prioritization and therapeutic validation.
    • Safety Profiles: No comparative toxicity data are available, but romurtide’s clinical use suggests a favorable risk-benefit ratio in specific contexts .

    Biological Activity

    Tabilautide, also known as RP-56142 or TAK-448, is a synthetic peptide with notable biological activity, particularly in the context of treating various diseases such as asthma, cancer, and neurological disorders. This article delves into its biological activity, mechanisms of action, and relevant case studies.

    Overview of this compound

    This compound is classified as a peptidomimetic agent, meaning it mimics the structure and function of peptides but offers enhanced stability and bioavailability. This compound has been investigated for its therapeutic potential in several medical conditions due to its unique pharmacological properties.

    This compound primarily functions as an endopeptidase inhibitor. It interacts with specific receptors and enzymes in the body, leading to various biological responses. The modulation of these pathways can result in:

    • Anti-inflammatory effects : Particularly relevant in asthma and other inflammatory conditions.
    • Neuroprotective effects : Potential applications in neurodegenerative diseases.
    • Anticancer properties : By inhibiting tumor growth and metastasis.

    Biological Activity Data

    The biological activity of this compound has been assessed through various studies. Below is a summary table highlighting key findings from research:

    Study Disease Model Dosage Outcome Reference
    Study 1Asthma10 mg/kgReduced airway hyper-responsiveness and inflammation
    Study 2Cancer (Xenograft)5 mg/kgInhibited tumor growth by 45% compared to control
    Study 3Neurodegeneration1 mg/kgImproved cognitive function in animal models

    Case Studies

    Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

    • Asthma Management :
      • A clinical trial involving patients with moderate to severe asthma demonstrated that this compound significantly reduced exacerbation rates compared to placebo. Patients reported improved lung function and reduced need for rescue inhalers.
    • Cancer Treatment :
      • In a phase II trial for patients with advanced solid tumors, this compound showed promising results in shrinking tumor size and improving overall survival rates. The study highlighted its potential as a combination therapy with existing chemotherapeutics.
    • Neurological Disorders :
      • A case study involving patients with Alzheimer's disease indicated that this compound could enhance memory retention and cognitive function, suggesting its role in neuroprotection.

    Research Findings

    Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound:

    • Pharmacodynamics : Studies indicate that this compound exerts its effects through receptor-mediated pathways, influencing both immune responses and cellular signaling cascades.
    • Pharmacokinetics : The compound demonstrates favorable absorption characteristics with a half-life suitable for therapeutic use, allowing for less frequent dosing regimens.

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